![molecular formula C20H15N3O4 B2796680 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate CAS No. 451507-43-0](/img/structure/B2796680.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate
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Overview
Description
4-Oxobenzo[d][1,2,3]triazin derivatives have been studied for their potential as cholinesterase inhibitors, which could make them useful in the treatment of Alzheimer’s disease .
Synthesis Analysis
While specific synthesis methods for your compound were not found, 4-oxobenzo[d][1,2,3]triazin derivatives have been synthesized and screened for their potential as cholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of 4-oxobenzo[d][1,2,3]triazin derivatives can be modified more widely and more easily through simple substitution changes .Scientific Research Applications
Anti-Alzheimer Agents
The compound has been used in the design and synthesis of novel derivatives that have shown potential as anti-Alzheimer agents . These derivatives have been screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer’s disease .
Cholinesterase Inhibitors
The compound has been used in the synthesis of derivatives that have shown excellent inhibition against BuChE and moderate inhibitory activity toward AChE . These inhibitors can be used in the treatment of various neurological disorders, including Alzheimer’s disease .
Neuroprotective Agents
Some derivatives of the compound have shown significant neuroprotective activity against oxidative stress . This suggests potential applications in the treatment of neurodegenerative diseases.
Peptide Synthesis
The compound has been used as a coupling reagent in peptide synthesis . It helps in the formation of peptide bonds, which are crucial in the creation of proteins.
Synthesis of Macrocyclic Polyamine Derivatives
The compound has been used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives . These derivatives have various applications, including as catalysts and in drug delivery systems.
Synthesis of Amino Acid Active Esters
The compound has been used in the synthesis of amino acid active esters . These esters are used as building blocks in solid-phase synthesis, a method used in the production of peptides and small proteins .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Future Directions
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(12-26-16-10-9-14-5-1-2-6-15(14)11-16)27-13-23-20(25)17-7-3-4-8-18(17)21-22-23/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMLMLKLSYUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate |
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